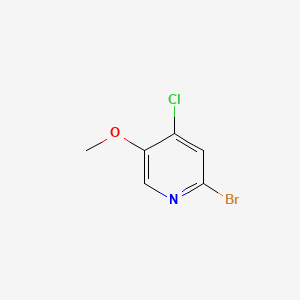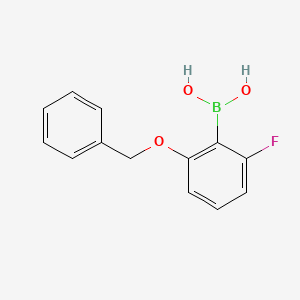
2-Benzyloxy-6-fluorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyloxy-6-fluorophenylboronic acid is an organoboron compound with the molecular formula C13H12BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a benzyloxy group at the 2-position and a fluorine atom at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 2-Benzyloxy-6-fluorophenylboronic acid is likely related to its role in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, boronic acids are used as nucleophilic organic groups that are transferred from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways related to carbon-carbon bond formation .
Pharmacokinetics
The compound is known to be a solid at room temperature and is typically stored in a refrigerator . These characteristics may influence its bioavailability.
Result of Action
Its role in sm cross-coupling reactions suggests it may contribute to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which the compound is involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability may be affected by storage conditions, as it is typically stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyloxy-6-fluorophenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-benzyloxy-6-fluorobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid after hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-6-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The benzyloxy and fluorine substituents can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Suzuki–Miyaura Coupling: The major product is the biaryl compound formed by the coupling of the boronic acid with the halide.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products depend on the nucleophile used, resulting in substituted derivatives of the original compound.
Scientific Research Applications
2-Benzyloxy-6-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound can be used to modify biomolecules, such as peptides or proteins, through boronate ester formation.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxyphenylboronic acid
- 6-Fluorophenylboronic acid
- 2-Benzyloxy-6-chlorophenylboronic acid
Uniqueness
2-Benzyloxy-6-fluorophenylboronic acid is unique due to the presence of both benzyloxy and fluorine substituents on the phenyl ring. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
(2-fluoro-6-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVDQVRGXXXIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659359 |
Source


|
| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-53-2 |
Source


|
| Record name | [2-(Benzyloxy)-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
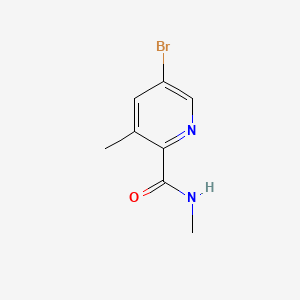

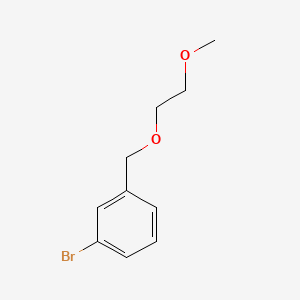

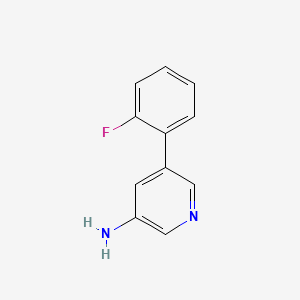
![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)
![(3-Methylimidazo[1,2-a]pyridin-6-yl)methanamine dihydrochloride](/img/structure/B573009.png)
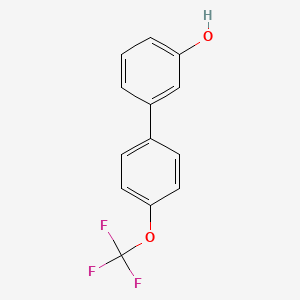
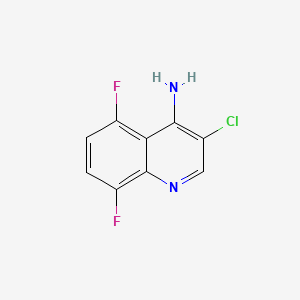

![2-Oxaspiro[3.3]heptan-6-amine hydrochloride](/img/structure/B573014.png)
![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)

